4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine

α-Glucosidase Diabetes 2-Aminothiazole

This disubstituted 2-aminothiazole features a 4-bromophenyl at C4 and N-phenyl on the 2-amino group—substitutions critical for potent α-glucosidase inhibition (Ki: 56.61 µM) and FabH antibacterial activity. Unlike unsubstituted 2-aminothiazoles, this scaffold delivers structure-dependent binding essential for kinase inhibitor and anti-inflammatory programs. Procure this exact intermediate to ensure reproducible SAR data and avoid failed experiments from analog substitution. Also applicable in bifunctional reactive dye synthesis.

Molecular Formula C15H11BrN2S
Molecular Weight 331.2 g/mol
CAS No. 42056-77-9
Cat. No. B3032741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-amine
CAS42056-77-9
Molecular FormulaC15H11BrN2S
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2S/c16-12-8-6-11(7-9-12)14-10-19-15(18-14)17-13-4-2-1-3-5-13/h1-10H,(H,17,18)
InChIKeyWSEYNFJNIBSAIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine (CAS 42056-77-9) Procurement & Research Grade Overview


4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine (CAS 42056-77-9) is a disubstituted 2-aminothiazole featuring a 4-bromophenyl group at the C4 position and an N-phenyl substitution on the 2-amino nitrogen. This heterocyclic scaffold is characterized by a molecular weight of 331.23 g/mol and a melting point of 104 °C . As a member of the 2-aminothiazole class, this compound is utilized primarily as a synthetic building block and a core scaffold in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and agents targeting inflammatory pathways .

Why Generic 2-Aminothiazole Substitution Is Not Advisable for 42056-77-9


The biological and physicochemical properties of 2-aminothiazoles are exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Simple, unsubstituted 2-aminothiazole exhibits a distinct activity profile compared to its 4-aryl or N-aryl substituted analogs. Research indicates that the introduction of a 4-bromophenyl moiety and an N-phenyl group significantly modulates electron density and binding interactions . For instance, in α-glucosidase inhibition studies, the presence of a 4-bromophenyl group confers the highest potency among a series of 2-aminothiazole derivatives (Ki: 56.61 ± 1.31 µM) due to favorable electronic and steric effects [1]. Consequently, substituting 42056-77-9 with a simpler, less substituted analog in a research or development program carries a high risk of failing to reproduce structure-dependent activity and will likely yield invalid experimental conclusions.

Quantitative Evidence Guide for 4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine Differentiation


α-Glucosidase Inhibition: Superior Potency of 4-Bromophenyl Substitution Over Other 2-Aminothiazole Analogs

A comparative study evaluating a series of 2-aminothiazole derivatives for α-glucosidase inhibition found that structural variations dramatically impact potency. The derivative containing the 4-bromophenyl group (2-amino-4-(4-bromophenyl) thiazole) was identified as the most potent inhibitor within the tested series [1]. This demonstrates the specific advantage of the 4-bromophenyl motif over other substituents in this biological context.

α-Glucosidase Diabetes 2-Aminothiazole

FabH Inhibition Activity: Establishing a Potency Baseline for 4-(4-Bromophenyl)thiazol-2-amine Derivatives

Thiazole derivatives synthesized from 4-(4-bromophenyl)thiazol-2-amine were evaluated as FabH inhibitors, an essential enzyme in bacterial fatty acid synthesis. The tested compounds demonstrated FabH inhibition with IC50 values ranging from 5.8 µM to 48.1 µM [1]. Compound 5f exhibited the best overall antibacterial and FabH inhibitory activity within this specific derivative set.

FabH Antibacterial Thiazole

Antimicrobial Spectrum: Reference Data Against Standard Antibiotics

Derivatives based on the N-(4-bromophenyl)-4-phenylthiazol-2-amine scaffold (a close structural relative of 42056-77-9) have demonstrated antimicrobial effectiveness comparable to the standard antibiotic norfloxacin and the antifungal fluconazole in microbiological assays . This establishes a performance benchmark for this chemical class relative to clinically used agents.

Antimicrobial Thiazole SAR

In Vivo Anti-Anxiety and Anti-Inflammatory Activity of 1,3-Thiazole Derived Triazoles

Novel 1,3-thiazole linked 1,2,3-triazole derivatives, which incorporate the 1,3-thiazole core present in 42056-77-9, were evaluated in vivo for their therapeutic potential. The synthesized compounds (tested at 5 mg/kg) exhibited statistically significant anti-anxiety effects in mice, as measured by increased time spent on open arms and percentage of open arm entries in the elevated plus-maze test, compared to a control group . Furthermore, specific compounds (6e, 6g, 6h, 6k) demonstrated maximum anti-inflammatory activity against carrageenan-induced acute inflammation in rats, comparable to the reference drug diclofenac .

Anti-anxiety Anti-inflammatory In Vivo Thiazole

Optimal Research & Industrial Application Scenarios for 4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine


Development of Novel α-Glucosidase Inhibitors for Diabetes Research

Given the established high potency of the 2-amino-4-(4-bromophenyl) thiazole scaffold against α-glucosidase [1], this compound serves as an ideal starting material or key intermediate for synthesizing focused libraries of potential antidiabetic agents. Researchers can use 42056-77-9 to explore structure-activity relationships (SAR) around the N-phenyl and 4-bromophenyl moieties to further optimize enzyme inhibition and selectivity.

Lead Optimization in Antibacterial Drug Discovery Targeting FabH

The known FabH inhibitory activity (IC50 range: 5.8 – 48.1 µM) of derivatives based on the 4-(4-bromophenyl)thiazol-2-amine core [2] makes this compound a valuable building block for antibacterial programs. Researchers can procure this specific thiazole to synthesize new analogs, aiming to improve upon the potency of lead compound 5f and explore efficacy against various bacterial strains.

Synthesis of CNS-Active and Anti-Inflammatory Candidates

The demonstration of in vivo anti-anxiety and anti-inflammatory activity for compounds derived from the 1,3-thiazole core supports the use of 42056-77-9 in medicinal chemistry projects aimed at developing novel treatments for neurological or inflammatory disorders. The compound's structure provides a versatile platform for introducing additional pharmacophores to modulate GABAA receptor interactions or COX enzyme inhibition.

Functional Dye Synthesis and Materials Science Research

Beyond medicinal chemistry, this specific thiazole derivative has been successfully employed as a diazo component in the synthesis of bifunctional reactive dyes for cotton fabric [3]. This application highlights its utility in materials science, where its electronic properties and ability to form stable chromophores are of interest. Procuring this compound enables research into novel dye structures and textile applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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